molecular formula C18H23N5O3 B14936248 N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide

Cat. No.: B14936248
M. Wt: 357.4 g/mol
InChI Key: NEIKLPFBVIRAQS-UHFFFAOYSA-N
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Description

N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a cycloheptyl group, a benzotriazinone moiety, and a glycinamide linkage, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide typically involves multiple steps, starting with the preparation of the benzotriazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cycloheptyl group is then introduced via a nucleophilic substitution reaction, followed by the coupling of the glycinamide moiety using peptide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The benzotriazinone moiety can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzotriazinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes or receptors, modulating their activity. The glycinamide linkage may facilitate binding to proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide
  • N-cycloheptyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-ij)quinoline-5-carboxamide
  • N-cycloheptyl-2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide

Uniqueness

N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is unique due to its combination of a cycloheptyl group, a benzotriazinone moiety, and a glycinamide linkage. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-cycloheptyl-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C18H23N5O3/c24-16(20-13-7-3-1-2-4-8-13)11-19-17(25)12-23-18(26)14-9-5-6-10-15(14)21-22-23/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,19,25)(H,20,24)

InChI Key

NEIKLPFBVIRAQS-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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